1H-Indole-3-carboximidamide

Bruton's Tyrosine Kinase BTK Inhibition Indole Carboximidamide

1H-Indole-3-carboximidamide (CAS 764600-87-5) is a heterocyclic building block featuring an indole core substituted at the 3-position with a carboximidamide (amidine) functional group. With a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol, it serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 764600-87-5
Cat. No. B1336158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-carboximidamide
CAS764600-87-5
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=N)N
InChIInChI=1S/C9H9N3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11)
InChIKeyJJURUVSVHQHERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-carboximidamide (CAS 764600-87-5): Core Scaffold Procurement for Kinase & Serine Protease Inhibitor Programs


1H-Indole-3-carboximidamide (CAS 764600-87-5) is a heterocyclic building block featuring an indole core substituted at the 3-position with a carboximidamide (amidine) functional group. With a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol, it serves as a versatile intermediate in medicinal chemistry [1]. The amidine moiety confers distinct basicity (predicted pKa of the conjugate acid typically > 11) and hydrogen-bonding capacity compared to its carboxamide or carboxylate ester analogs, making it a privileged scaffold for targeting enzymes with aspartate/glutamate-rich S1 pockets such as trypsin-like serine proteases and kinases [2][3]. This compound is commercially available from multiple suppliers at purities of 95% or higher, primarily for research and development purposes [1].

Why Generic Indole-3-carboxamide or 5-Amidinoindole Analogs Cannot Replace 1H-Indole-3-carboximidamide in Targeted Synthesis


Substituting 1H-Indole-3-carboximidamide with its carboxamide analog (e.g., 1H-indole-3-carboxamide) or regioisomeric amidinoindoles (e.g., 5-amidinoindole) fundamentally alters both physicochemical properties and biological recognition. The amidine group is strongly basic and protonated at physiological pH, enabling bidentate salt-bridge interactions with Asp189 in serine proteases, whereas the neutral amide cannot form this key interaction [1][2]. Conversely, moving the amidine to the 5-position changes the angular geometry of hydrogen-bond networks within enzyme S1 pockets, as demonstrated by comparative docking studies of 5-amidinoindole versus benzamidine in thrombin and trypsin [3]. These differences render direct scaffold hopping unreliable without re-optimization of potency and selectivity, underscoring the need for the 3-carboximidamide regioisomer specifically.

Quantitative Differentiation of 1H-Indole-3-carboximidamide: Head-to-Head and Cross-Study Evidence


Enzyme Inhibition Profile: 1H-Indole-3-carboximidamide vs. Indole-3-carboxamide in BTK Kinase Assays

In a patent series describing indole carboxamide and carboximidamide compounds as BTK inhibitors, the carboximidamide-bearing scaffold showed qualitatively distinct inhibitory activity compared to the corresponding carboxamide. The exemplified indole-3-carboximidamide derivatives exhibited IC50 values in the nanomolar range against BTK, whereas simple indole-3-carboxamide controls lacked significant inhibition at comparable concentrations [1]. Although the patent does not disclose the IC50 of the unsubstituted parent 1H-indole-3-carboximidamide directly, structure-activity relationship tables indicate that the amidine moiety is essential for low-nanomolar potency, with 1H-indole-3-carboximidamide serving as the minimal pharmacophore core [1]. This is consistent with the general principle that amidines form stronger bidentate hydrogen bonds with the kinase hinge region compared to amides [2].

Bruton's Tyrosine Kinase BTK Inhibition Indole Carboximidamide Kinase Inhibitor Scaffold

Molecular Property Differentiation: 1H-Indole-3-carboximidamide vs. 1H-Indole-3-carboxamide

A comparison of computed molecular properties highlights the distinct physicochemical profile of 1H-Indole-3-carboximidamide relative to its carboxamide congener. The amidine derivative has three hydrogen bond donors (indole NH and two amidine NH) and one hydrogen bond acceptor, with an XLogP3 of 1.4 [1]. In contrast, 1H-indole-3-carboxamide has two hydrogen bond donors and two acceptors, with a lower predicted lipophilicity. The higher basicity of the amidine (conjugate acid pKa ~11–12) compared to the amide (neutral) means the amidine exists predominantly in its protonated, positively charged state at physiological pH, which enhances aqueous solubility and enables ionic interactions with Asp or Glu residues in enzyme active sites [2]. A supplier-published comparison also notes that the carboximidamide is 'far less polar and less soluble in aqueous media compared to' the protonated form, with the amide analog having a significantly lower predicted pKa for the indole N-H (~17) and a higher cLogP (~1.3) .

Physicochemical Properties Lipophilicity Hydrogen Bond Donors Drug-likeness

Synthetic Versatility as a Building Block: 1H-Indole-3-carboximidamide vs. N-Hydroxy-Indole-3-carboximidamide

The unsubstituted 1H-Indole-3-carboximidamide serves as a direct precursor for a wider range of derivatization reactions compared to its N-hydroxy counterpart. Specifically, the parent amidine can undergo palladium-catalyzed three-component reactions with isocyanides and o-alkynyltrifluoroacetanilides to yield 2-substituted 1H-indole-3-carboxamidines in a single step, a transformation that depends on the free amidine nitrogen for isocyanide insertion [1]. The N-hydroxy derivative is pre-functionalized and cannot participate in this reaction without prior deprotection. In the synthesis reported by Zhu et al. (2013), the three-component reaction using dioxygen as the terminal oxidant delivered 2-substituted indole-3-carboxamidines in yields of 39–45% for tertiary isonitriles, with broad functional group tolerance [1]. This synthetic accessibility makes the parent compound a more versatile entry point for library synthesis.

Diversifiable Scaffold Multicomponent Reactions Isocyanide Insertion Palladium Catalysis

Selectivity Implications of 3-Carboximidamide vs. 5-Amidinoindole in Serine Protease Binding

Comparative molecular modeling analysis of 5-amidinoindole versus benzamidine binding to thrombin and trypsin revealed that the bicyclic amidinoindole scaffold confers enhanced potency and selectivity for thrombin and factor Xa over trypsin, attributable to specific H-bond formation with the catalytic Ser195 hydroxyl and steric complementarity with Ala190 in the S1 pocket [1]. While 5-amidinoindole is a regioisomer of the 1H-Indole-3-carboximidamide scaffold, the position of the amidine group dictates the angular presentation of the charged moiety within the enzyme active site. The 3-carboximidamide isomer is expected to offer a different trajectory for hydrogen bonding, which can be exploited to achieve selectivity for distinct serine protease targets (e.g., Factor Xa vs. Thrombin) or to modulate off-target activity profiles. No direct crystallographic comparison of the 3-carboximidamide vs. 5-amidinoindole has been published; however, the modeling study establishes the principle that the amidine position on the indole ring is a critical determinant of serine protease potency and selectivity [1].

Serine Protease Thrombin Factor Xa Amidinoindole S1 Pocket

5-HT4 Receptor Agonist Pharmacophore: 1H-Indole-3-carboximidamide as a Core Template vs. Tegaserod

A series of substituted indole carbazimidamides were evaluated as 5-HT4 receptor agonists in the isolated field-stimulated guinea pig ileum preparation [1]. The study identified that specific substitutions on the indole-3-carboximidamide scaffold yielded full agonists with EC50 values as low as 0.5 nM (compound 1b) and 0.8 nM (compound 1d), which are 6- and 4-fold more potent than serotonin itself, respectively [1]. While the parent 1H-Indole-3-carboximidamide was not the most potent analog in this series, it constitutes the minimal pharmacophoric core from which these highly potent agonists were derived. In comparison, the clinically studied 5-HT4 partial agonist tegaserod (an aminoguanidine indole derivative) has an affinity constant in the nanomolar range but differs structurally by having the carbazimidamide linked via a methylene spacer at the 3-position rather than directly attached [2]. The direct attachment of the carboximidamide in 1H-Indole-3-carboximidamide provides a conformationally more rigid scaffold, which can translate into different agonist efficacy (full vs. partial agonism) [1].

5-HT4 Receptor Serotonin Agonist Indole Carbazimidamide GPCR

Purity and Batch-to-Batch Consistency: 1H-Indole-3-carboximidamide vs. Indole-3-carboxamidoxime

Commercial suppliers list 1H-Indole-3-carboximidamide at a standard purity of 95% or 95+% . The closely related analog indole-3-carboxamidoxime (N'-hydroxy-1H-indole-3-carboximidamide, CAS 95649-37-9) is available at 97% purity from some vendors [1]. While the purity specification is comparable, the parent amidine has a simpler impurity profile by HPLC/LC-MS, as the N-hydroxy analog can contain residual hydroxylamine and oxime decomposition products that require additional quality control measures [1]. The hydrochloride salt form (CAS 80661-60-5) is also available at 95% purity, offering improved stability and handling characteristics .

Chemical Purity Quality Control Procurement Specification Building Block

Optimal Procurement Scenarios for 1H-Indole-3-carboximidamide (CAS 764600-87-5) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: BTK and Tec Family Kinase Programs

1H-Indole-3-carboximidamide is the recommended core scaffold for initiating structure-activity relationship (SAR) studies targeting Bruton's tyrosine kinase (BTK) and related Tec family kinases. As demonstrated in the Bristol-Myers Squibb patent series, the carboximidamide moiety is essential for low-nanomolar BTK inhibition, while the carboxamide analog lacks activity [1]. Procurement of this specific scaffold enables direct elaboration to potent inhibitors without the need for scaffold hopping validation.

Serotonin 5-HT4 Receptor Agonist/Antagonist Development

For GPCR programs targeting the 5-HT4 receptor, 1H-Indole-3-carboximidamide serves as the validated entry point to a class of potent agonists with EC50 values down to 0.5 nM [2]. The direct attachment of the carboximidamide to the indole 3-position provides a conformationally rigid pharmacophore that can be tuned for full or partial agonism depending on substitution, offering advantages over the methylene-linked tegaserod scaffold [2][3].

Serine Protease Inhibitor Discovery: Thrombin, Factor Xa, and Trypsin-like Enzymes

Although 5-amidinoindole is the more extensively characterized isomer for thrombin and factor Xa inhibition, 1H-Indole-3-carboximidamide offers an alternative angular presentation of the charged amidine moiety that may confer distinct selectivity profiles against trypsin-like serine proteases [4]. Procurement of the 3-isomer is warranted when exploring novel S1 pocket interactions or when seeking to differentiate selectivity from the 5-amidinoindole series.

Diversity-Oriented Synthesis and Medicinal Chemistry Library Production

The parent 1H-Indole-3-carboximidamide is the optimal choice for library synthesis due to its compatibility with palladium-catalyzed multicomponent isocyanide insertion reactions, which directly yield 2-substituted derivatives in a single step [5]. The use of the N-hydroxy analog would require additional protection/deprotection steps, reducing synthetic throughput. This makes the parent amidine the preferred building block for parallel synthesis and DNA-encoded library (DEL) production.

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